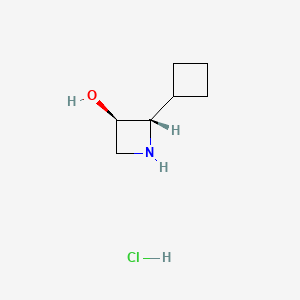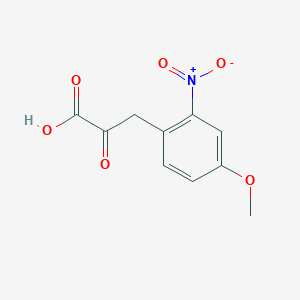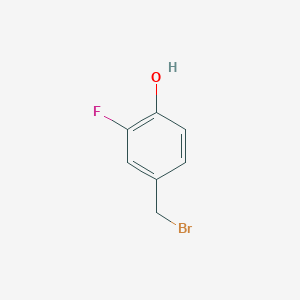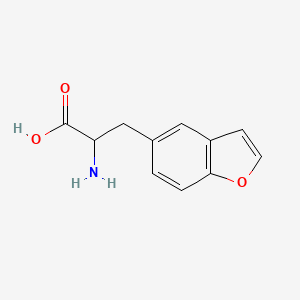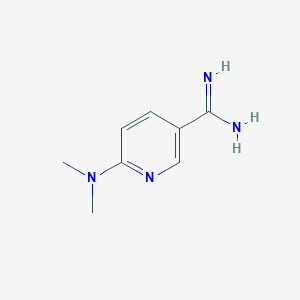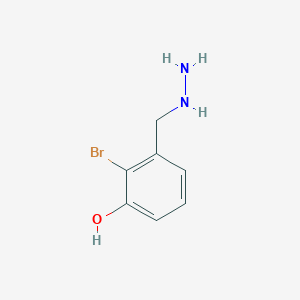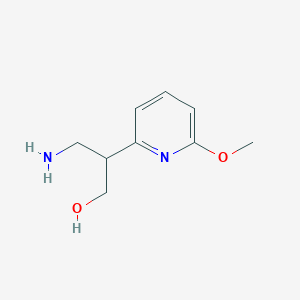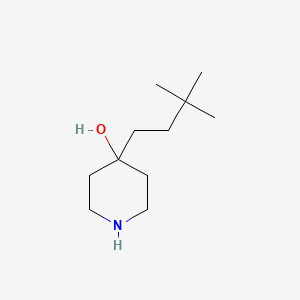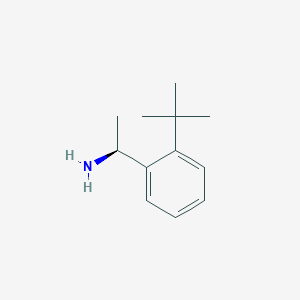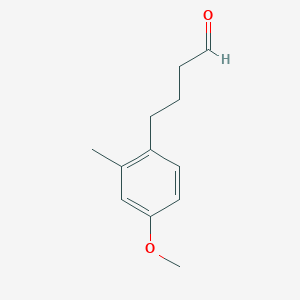
3-Butylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, featuring a butyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Butylpyrrolidine can be synthesized through several methods. One common approach involves the reductive amination of butyraldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, typically at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding amine oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 3-Butylamine
Substitution: Various alkylated derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-Butylpyrrolidine has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Butylpyrrolidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1-Butylpyrrolidine
4-Butylpyrrolidine
N-Butylpyrrolidine
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-8-5-6-9-7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
KJQYMASXDMSGQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


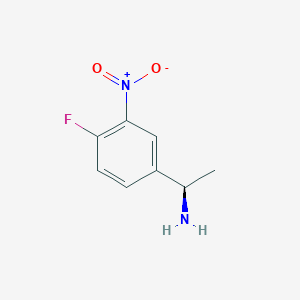

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
